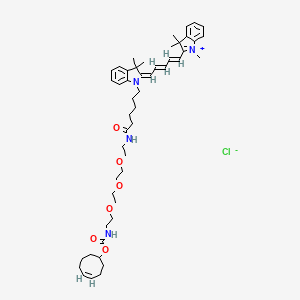
Cy5-PEG3-TCO4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5-PEG3-TCO4 is a functionalized fluorescent dye molecule that combines Cyanine 5 dye, three polyethylene glycol units, and a trans-cyclooctene group. This compound is widely used in biochemical and molecular biology applications for labeling and detection purposes. The Cyanine 5 dye provides strong red fluorescence, making it ideal for high-sensitivity imaging and detection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy5-PEG3-TCO4 is synthesized by conjugating Cyanine 5 dye with three polyethylene glycol units and a trans-cyclooctene group. The synthesis involves multiple steps, including the activation of functional groups and coupling reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require catalysts or reagents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography to remove any impurities. The final product is typically provided as a solid or in solution form, depending on the intended use .
Chemical Reactions Analysis
Types of Reactions
Cy5-PEG3-TCO4 undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction occurs between the trans-cyclooctene group of this compound and tetrazine-containing molecules. .
Substitution Reactions: The polyethylene glycol units can participate in substitution reactions, allowing for further functionalization of the compound
Common Reagents and Conditions
Tetrazine-containing molecules: Used in iEDDA reactions with this compound
Organic solvents: Such as DMSO and DMF, are commonly used in the synthesis and reactions involving this compound
Major Products Formed
Scientific Research Applications
Cy5-PEG3-TCO4 has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in cellular and molecular imaging to track and visualize biological processes
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems
Industry: Applied in the development of biosensors and other analytical tools
Mechanism of Action
Cy5-PEG3-TCO4 exerts its effects through its fluorescent properties and bioorthogonal reactivity. The Cyanine 5 dye emits strong red fluorescence upon excitation, allowing for high-sensitivity detection. The trans-cyclooctene group undergoes iEDDA reactions with tetrazine-containing molecules, enabling specific labeling and conjugation in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cy5-PEG3-TCO: Similar to Cy5-PEG3-TCO4 but lacks the additional functional groups, making it less versatile
Cy5-PEG3-NHS: Another derivative of Cyanine 5 dye with different functional groups for specific applications
Uniqueness
This compound is unique due to its combination of strong fluorescence, high water solubility, and bioorthogonal reactivity. The presence of three polyethylene glycol units enhances its solubility and reduces non-specific binding, making it highly suitable for biological applications .
Properties
Molecular Formula |
C49H69ClN4O6 |
|---|---|
Molecular Weight |
845.5 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C49H68N4O6.ClH/c1-48(2)40-23-16-18-25-42(40)52(5)44(48)27-13-9-14-28-45-49(3,4)41-24-17-19-26-43(41)53(45)32-20-10-15-29-46(54)50-30-33-56-35-37-58-38-36-57-34-31-51-47(55)59-39-21-11-7-6-8-12-22-39;/h6-7,9,13-14,16-19,23-28,39H,8,10-12,15,20-22,29-38H2,1-5H3,(H-,50,51,54,55);1H/b7-6-; |
InChI Key |
QDYUNNFQCUYELC-NAFXZHHSSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCC/C=C\CC5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















